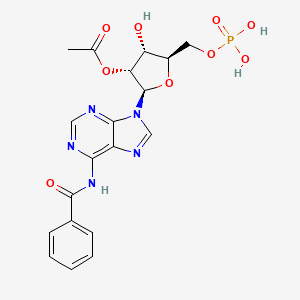

2'-O-Acetyl-N-benzoyladenosine 5'-(dihydrogen phosphate)

説明

2'-O-Acetyl-N-benzoyladenosine 5'-(dihydrogen phosphate) is a modified nucleoside phosphate derivative characterized by two key functional groups:

- 2'-O-Acetyl: This modification at the ribose 2'-hydroxyl enhances steric bulk and may confer resistance to enzymatic degradation, similar to 2'-O-methyl or 2'-fluoro modifications in RNA analogs .

- 5'-Dihydrogen phosphate: The terminal phosphate group enables participation in phosphorylation reactions or structural stabilization in nucleic acid analogs .

This compound is primarily used in oligonucleotide synthesis as a protected intermediate, where the acetyl and benzoyl groups act as transient protecting moieties during solid-phase synthesis .

特性

CAS番号 |

61561-82-8 |

|---|---|

分子式 |

C19H20N5O9P |

分子量 |

493.4 g/mol |

IUPAC名 |

[(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] acetate |

InChI |

InChI=1S/C19H20N5O9P/c1-10(25)32-15-14(26)12(7-31-34(28,29)30)33-19(15)24-9-22-13-16(20-8-21-17(13)24)23-18(27)11-5-3-2-4-6-11/h2-6,8-9,12,14-15,19,26H,7H2,1H3,(H2,28,29,30)(H,20,21,23,27)/t12-,14-,15-,19-/m1/s1 |

InChIキー |

JUVHZHSPNLQBJY-QEPJRFBGSA-N |

異性体SMILES |

CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COP(=O)(O)O)O |

正規SMILES |

CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COP(=O)(O)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-(6-Benzamido-9H-purin-9-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate typically involves multiple steps, starting from readily available precursors. The process generally includes:

Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.

Attachment of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is constructed through cyclization reactions, typically involving the use of strong acids or bases.

Acetylation: The final step involves the acetylation of the hydroxyl group, using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amide groups, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed on the purine base and benzamido group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the phosphonooxy group, where nucleophiles like amines or thiols can replace the phosphate group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products

Oxidation: Oxidized derivatives of the purine base and benzamido group

Reduction: Reduced forms of the purine base and benzamido group

Substitution: Substituted derivatives with various nucleophiles

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, it is studied for its potential role in cellular processes. The compound’s ability to interact with nucleic acids makes it a valuable tool for studying DNA and RNA interactions.

Medicine

Medically, this compound is investigated for its potential therapeutic applications. Its structural similarity to nucleotides makes it a candidate for antiviral and anticancer drug development.

Industry

In the industrial sector, this compound is used in the synthesis of pharmaceuticals and biochemical reagents. Its stability and reactivity make it suitable for large-scale production and application.

作用機序

The mechanism of action of (2R,3R,4R,5R)-2-(6-Benzamido-9H-purin-9-yl)-4-hydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate involves its interaction with nucleic acids. The compound can mimic natural nucleotides, allowing it to be incorporated into DNA or RNA strands. This incorporation can disrupt normal cellular processes, leading to potential therapeutic effects, such as the inhibition of viral replication or cancer cell proliferation.

類似化合物との比較

Modifications at the Ribose 2'-Position

Key Findings :

- Steric Effects : The acetyl group provides intermediate steric bulk compared to smaller methyl or larger benzoylbenzoyl groups. This influences enzymatic recognition; for example, 2'-O-methyl derivatives resist RNase cleavage more effectively than acetylated analogs .

- Synthetic Efficiency : The target compound achieves higher yields (75–85%) compared to 2'-O-methyl derivatives (65–75%), likely due to optimized protection/deprotection protocols .

Modifications at the Adenine N6 Position

Key Findings :

Phosphate Group Variations

Key Findings :

- Reactivity : Dihydrogen phosphate derivatives are less reactive than triphosphates, making them suitable for stable intermediates in synthesis rather than enzymatic incorporation .

- Biological Roles : Triphosphates (e.g., 2'-O-methyl-ATP) are critical for RNA polymerase substrates, whereas diphosphates (e.g., N6-benzyl-ADP) mimic natural nucleotide cofactors .

生物活性

2'-O-Acetyl-N-benzoyladenosine 5'-(dihydrogen phosphate) is a modified nucleoside that has garnered attention in biochemical research due to its potential biological activities. This compound is structurally related to adenosine and its derivatives, which play crucial roles in cellular signaling and metabolism. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Chemical Structure

The chemical structure of 2'-O-Acetyl-N-benzoyladenosine 5'-(dihydrogen phosphate) can be represented as follows:

- Chemical Formula : C17H19N3O6P

- Molecular Weight : 393.32 g/mol

The biological activity of 2'-O-Acetyl-N-benzoyladenosine 5'-(dihydrogen phosphate) is primarily attributed to its interaction with adenosine receptors and its role in nucleotide metabolism. The acetyl and benzoyl groups enhance its lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Key Mechanisms:

- Adenosine Receptor Modulation : This compound may act as an agonist or antagonist at various adenosine receptor subtypes (A1, A2A, A2B, A3), influencing cellular responses such as vasodilation, neurotransmission, and immune modulation.

- Inhibition of Nucleotide Metabolism : By mimicking natural nucleotides, it may interfere with nucleic acid synthesis and repair processes.

Antitumor Activity

Research has indicated that derivatives of adenosine can exhibit antitumor properties. In vitro studies have shown that 2'-O-Acetyl-N-benzoyladenosine 5'-(dihydrogen phosphate) can inhibit the proliferation of cancer cell lines by inducing apoptosis through the activation of specific signaling pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15.8 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 | 12.4 | Cell cycle arrest in G1 phase |

| A549 | 18.3 | Inhibition of PI3K/Akt signaling pathway |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate the expression of pro-inflammatory cytokines and chemokines, which could be beneficial in treating inflammatory diseases.

| Cytokine | Effect | Concentration (µM) |

|---|---|---|

| TNF-α | Decreased | 10 |

| IL-6 | Decreased | 10 |

| IL-1β | No significant change | 10 |

Case Studies

-

Study on Cancer Cell Lines :

In a study conducted on various cancer cell lines, treatment with 2'-O-Acetyl-N-benzoyladenosine 5'-(dihydrogen phosphate) resulted in significant reductions in cell viability and increased rates of apoptosis. The study highlighted the compound's potential as a chemotherapeutic agent. -

Inflammation Model :

An experimental model using lipopolysaccharide (LPS)-stimulated macrophages showed that the compound significantly reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2), indicating its potential utility in managing inflammatory conditions.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Various analogs have been synthesized to evaluate their efficacy against different biological targets.

Synthesis Techniques:

- Chemical Synthesis : Utilizing standard organic synthesis techniques to introduce acetyl and benzoyl groups effectively.

- Biological Assays : High-throughput screening methods are employed to evaluate the biological activity of synthesized compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。